Cas no 2375249-59-3 ((3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride)
(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2375249-59-3
- (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride
- EN300-7435892
- rac-(3R,4S)-4-aminooxolane-3-carboxamide hydrochloride
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- Inchi: 1S/C5H10N2O2.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H/t3-,4+;/m0./s1
- InChI Key: STKHHTOWKVRTHJ-RFKZQXLXSA-N
- SMILES: Cl.O1C[C@H]([C@@H](C(N)=O)C1)N
Computed Properties
- Exact Mass: 166.0509053g/mol
- Monoisotopic Mass: 166.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.3Ų
(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P028KUZ-50mg |
rac-(3R,4S)-4-aminooxolane-3-carboxamidehydrochloride,cis |
2375249-59-3 | 95% | 50mg |
$448.00 | 2024-05-23 | |
| 1PlusChem | 1P028KUZ-100mg |
rac-(3R,4S)-4-aminooxolane-3-carboxamidehydrochloride,cis |
2375249-59-3 | 95% | 100mg |
$638.00 | 2024-05-23 | |
| 1PlusChem | 1P028KUZ-250mg |
rac-(3R,4S)-4-aminooxolane-3-carboxamidehydrochloride,cis |
2375249-59-3 | 95% | 250mg |
$885.00 | 2024-05-23 | |
| 1PlusChem | 1P028KUZ-500mg |
rac-(3R,4S)-4-aminooxolane-3-carboxamidehydrochloride,cis |
2375249-59-3 | 95% | 500mg |
$1355.00 | 2024-05-23 | |
| 1PlusChem | 1P028KUZ-1g |
rac-(3R,4S)-4-aminooxolane-3-carboxamidehydrochloride,cis |
2375249-59-3 | 95% | 1g |
$1722.00 | 2024-05-23 | |
| 1PlusChem | 1P028KUZ-2.5g |
rac-(3R,4S)-4-aminooxolane-3-carboxamidehydrochloride,cis |
2375249-59-3 | 95% | 2.5g |
$3314.00 | 2024-05-23 | |
| 1PlusChem | 1P028KUZ-5g |
rac-(3R,4S)-4-aminooxolane-3-carboxamidehydrochloride,cis |
2375249-59-3 | 95% | 5g |
$4875.00 | 2024-05-23 | |
| 1PlusChem | 1P028KUZ-10g |
rac-(3R,4S)-4-aminooxolane-3-carboxamidehydrochloride,cis |
2375249-59-3 | 95% | 10g |
$7199.00 | 2024-05-23 | |
| Enamine | EN300-7435892-0.05g |
rac-(3R,4S)-4-aminooxolane-3-carboxamide hydrochloride |
2375249-59-3 | 95.0% | 0.05g |
$312.0 | 2025-03-11 | |
| Enamine | EN300-7435892-0.1g |
rac-(3R,4S)-4-aminooxolane-3-carboxamide hydrochloride |
2375249-59-3 | 95.0% | 0.1g |
$466.0 | 2025-03-11 |
(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride
Recent Advances in the Study of (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride (CAS: 2375249-59-3)
The compound (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride (CAS: 2375249-59-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxolane scaffold and amino-carboxamide functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of research has been the optimization of synthetic routes for (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis approach that significantly improved yield and enantiomeric purity. The method utilized chiral auxiliaries and catalytic hydrogenation, achieving a 95% enantiomeric excess (ee) and a scalable production process. This advancement addresses previous challenges in the large-scale synthesis of this compound, facilitating its use in preclinical and clinical studies.
Pharmacological investigations have revealed that (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride exhibits potent activity as a modulator of specific neurotransmitter receptors. In vitro and in vivo studies have demonstrated its affinity for GABAA receptors, suggesting potential applications in neurological disorders such as anxiety, epilepsy, and insomnia. Notably, a recent preclinical trial reported a 40% reduction in seizure frequency in rodent models, with minimal off-target effects. These findings underscore the compound's therapeutic promise and warrant further exploration.
In addition to its neurological applications, (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride has been investigated for its anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its ability to inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. The compound's dual mechanism of action—targeting both neurotransmitter receptors and inflammatory pathways—positions it as a multifunctional agent with broad therapeutic potential.
Despite these promising results, challenges remain in the development of (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride as a drug candidate. Pharmacokinetic studies indicate moderate oral bioavailability, necessitating formulation optimization to enhance absorption. Additionally, long-term toxicity studies are required to ensure safety profiles meet regulatory standards. Ongoing research aims to address these limitations through structural modifications and advanced delivery systems.
In conclusion, (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride (CAS: 2375249-59-3) represents a compelling area of research in chemical biology and drug discovery. Its diverse pharmacological activities and improved synthetic accessibility make it a viable candidate for further development. Future studies should focus on elucidating its mechanisms of action, optimizing pharmacokinetic properties, and advancing it through clinical trials to realize its full therapeutic potential.
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